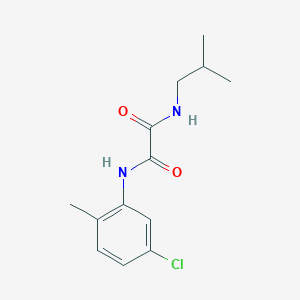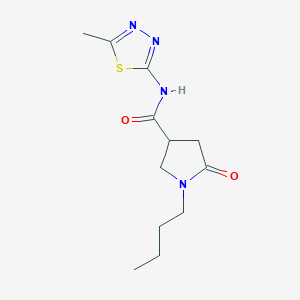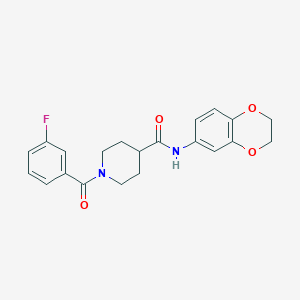![molecular formula C22H26N4 B4747742 2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B4747742.png)
2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
説明
“2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives have been the subject of considerable attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The specific molecular structure of “2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” would depend on the position and nature of the substituents on the quinazoline ring.Chemical Reactions Analysis
Quinazoline derivatives participate in a variety of chemical reactions. For instance, the Aza-Diels-Alder reaction and Imino-Diels-Alder reaction are commonly used for the synthesis of quinazoline derivatives . The specific chemical reactions involving “2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” are not detailed in the available resources.科学的研究の応用
Anti-Inflammatory
Quinazoline derivatives have been found to exhibit anti-inflammatory properties . This suggests that “2-methyl-3-phenyl-9-(1-piperidinyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline” could potentially be used in the treatment of inflammatory diseases.
Anticonvulsant
Quinazoline compounds have also been associated with anticonvulsant activities . This could mean potential applications in the treatment of seizure disorders.
Anticancer
Quinazoline derivatives have shown anticancer properties . This suggests potential applications in cancer therapy.
Antibacterial
These compounds have been found to exhibit antibacterial properties . This could mean potential use in the development of new antibiotics.
Antifungal
Quinazoline derivatives have demonstrated antifungal activities . This suggests potential applications in the treatment of fungal infections.
Anti-HIV
These compounds have also been associated with anti-HIV activities . This could mean potential use in the treatment of HIV.
Analgesic
Quinazoline compounds have shown analgesic properties . This suggests potential applications in pain management.
Antiviral
Quinazoline derivatives have demonstrated antiviral activities . This suggests potential applications in the treatment of viral infections.
特性
IUPAC Name |
2-methyl-3-phenyl-9-piperidin-1-yl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-16-20(17-10-4-2-5-11-17)21-23-19-13-7-6-12-18(19)22(26(21)24-16)25-14-8-3-9-15-25/h2,4-5,10-11H,3,6-9,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHRXABPUGTWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-9-(piperidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxyethyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4747672.png)

![2,2,3,3,4,4,4-heptafluoro-N-[3-(N-2-furoylethanehydrazonoyl)phenyl]butanamide](/img/structure/B4747693.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4747698.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4747701.png)
![5-[(3-{[(3-chlorophenyl)amino]carbonyl}-4-ethyl-5-methyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4747708.png)
![2-(methylthio)-7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4747719.png)


![4-isopropoxy-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4747730.png)
![N-(1-methylbutyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4747733.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4747737.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4747743.png)
